molecular formula C9H10ClNO2 B14339601 6-Chloro-6-cyanocyclohex-2-en-1-yl acetate CAS No. 95460-06-3

6-Chloro-6-cyanocyclohex-2-en-1-yl acetate

Cat. No.: B14339601
CAS No.: 95460-06-3
M. Wt: 199.63 g/mol
InChI Key: YPHOPMFSDRZKGG-UHFFFAOYSA-N
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Description

6-Chloro-6-cyanocyclohex-2-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a chloro group, a cyano group, and an acetate ester group attached to a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-cyanocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of 6-chloro-6-cyanocyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out at a controlled temperature and pressure to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-cyanocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent for the cyano group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Yields the corresponding carboxylic acid and alcohol.

    Reduction: Produces the corresponding amine.

    Substitution: Results in the formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-6-cyanocyclohex-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-6-cyanocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The chloro and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-hexanone: Shares the chloro group but differs in the presence of a ketone group instead of an ester.

    Cyclohex-1-en-1-yl acetate: Similar ester group but lacks the chloro and cyano groups.

    6-Chloro-1-hexanol: Contains a chloro group and a hydroxyl group but lacks the ester and cyano groups.

Uniqueness

6-Chloro-6-cyanocyclohex-2-en-1-yl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and cyano groups, along with the ester linkage, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

95460-06-3

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

(6-chloro-6-cyanocyclohex-2-en-1-yl) acetate

InChI

InChI=1S/C9H10ClNO2/c1-7(12)13-8-4-2-3-5-9(8,10)6-11/h2,4,8H,3,5H2,1H3

InChI Key

YPHOPMFSDRZKGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=CCCC1(C#N)Cl

Origin of Product

United States

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